molecular formula C12H15BrN4O B12271081 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole

Cat. No.: B12271081
M. Wt: 311.18 g/mol
InChI Key: CYMVVLUIUWCQSP-UHFFFAOYSA-N
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Description

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole is a complex heterocyclic compound that features a unique combination of pyrazole, azetidine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted pyrazoles

Mechanism of Action

The mechanism of action of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit enzyme activity or modulate receptor function . The azetidine and oxazole rings contribute to the overall binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-methyl-1,2-oxazole is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C12H15BrN4O

Molecular Weight

311.18 g/mol

IUPAC Name

5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C12H15BrN4O/c1-9-2-12(18-15-9)8-16-4-10(5-16)6-17-7-11(13)3-14-17/h2-3,7,10H,4-6,8H2,1H3

InChI Key

CYMVVLUIUWCQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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